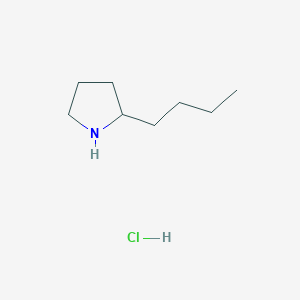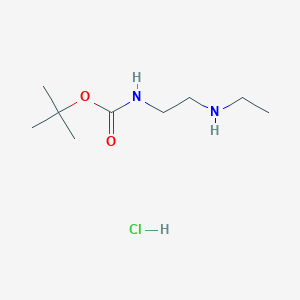
2-Butylpyrrolidine hydrochloride
Übersicht
Beschreibung
2-Butylpyrrolidine hydrochloride is a chemical compound with the CAS number 17651-34-2 . It has a molecular weight of 163.69 . It is stored in an inert atmosphere at room temperature .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as 2-Butylpyrrolidine hydrochloride, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular formula of 2-Butylpyrrolidine hydrochloride is C8H18ClN . It has an average mass of 127.227 Da and a monoisotopic mass of 127.136101 Da .Physical And Chemical Properties Analysis
2-Butylpyrrolidine hydrochloride is a solid substance . It has a density of 0.8±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Electrochemical Applications
- Electrodeposition of Zinc Nanoplates : A study by Pulletikurthi et al. (2017) explored the use of mixtures containing 1-butylpyrrolidine and ZnCl2 as electrolytes for zinc electrodeposition. These mixtures, which are ionic liquids, showed potential for electrodeposition of zinc at room temperature and 60°C. The study focused on the electrochemical behavior and the synthesis of zinc nanoplates using these electrolytes (Pulletikurthi et al., 2017).
Synthesis of Complex Molecules
- Synthesis of N-Acylpyrrolidine : Agbodjan et al. (2008) described the multi-kilogram scale synthesis of a highly substituted N-acylpyrrolidine. The synthesis involved a [3+2] cycloaddition featuring novel asymmetric catalysis and was significant for constructing three stereocenters. This method is valuable for producing complex organic molecules (Agbodjan et al., 2008).
Medicinal Chemistry
- Synthesis of Medicinal Compounds : Singh and Umemoto (2011) discussed the use of 4-fluoropyrrolidine derivatives in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. The study detailed the synthesis of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, which are key intermediates in the preparation of several medicinal compounds (Singh & Umemoto, 2011).
Antimicrobial Properties
- Antimicrobial Activity of Pyrrolidine Derivatives : Sreekanth and Jha (2020) reported on the microwave-assisted synthesis of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives, highlighting their antimicrobial properties. This study showcased the potential of pyrrolidine derivatives in developing new antimicrobial agents (Sreekanth & Jha, 2020).
Safety and Hazards
When handling 2-Butylpyrrolidine hydrochloride, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Wirkmechanismus
Target of Action
Pyrrolidine alkaloids have been shown to interact with a variety of biological targets, including various enzymes and receptors. They have demonstrated antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Mode of Action
The exact mode of action of pyrrolidine alkaloids can vary depending on the specific compound and target. For example, some pyrrolidine alkaloids have been shown to inhibit specific enzymes, thereby altering cellular processes .
Biochemical Pathways
Pyrrolidine alkaloids can affect multiple biochemical pathways. For instance, they have been shown to influence pathways related to inflammation, cancer, and neurological disorders .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrrolidine alkaloids can vary widely. Factors such as the compound’s lipophilicity, molecular size, and chemical structure can influence its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of pyrrolidine alkaloids can include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell growth and survival .
Action Environment
The action, efficacy, and stability of pyrrolidine alkaloids can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells or tissues .
Eigenschaften
IUPAC Name |
2-butylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-2-3-5-8-6-4-7-9-8;/h8-9H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKPXUMWPHLYHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17651-34-2 | |
| Record name | 2-butylpyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1524596.png)










![4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1524613.png)

